molecular formula C20H22ClFN6O B2918092 N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179404-50-2

N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2918092
CAS No.: 1179404-50-2
M. Wt: 416.89
InChI Key: HXPZICHAEOBLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring is planar and aromatic, while the morpholino group would add some three-dimensionality to the molecule. The presence of the fluorine atom could also influence the molecule’s properties, as fluorine is highly electronegative .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge of the molecule .

Scientific Research Applications

Metabolism and Disposition Studies

Research on compounds with similar structural features, such as fluorophenyl groups and triazine derivatives, often focuses on their metabolism, disposition, and potential as therapeutic agents. For example, studies on novel orexin receptor antagonists and inhibitors of various receptors (such as ErbB and vascular endothelial growth factor receptors) explore their pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the therapeutic potential and safety profiles of new drugs (Renzulli et al., 2011; Christopher et al., 2010).

Radioligand Development for Imaging

Another area of research is the development of radioligands for imaging studies, particularly in the context of neurological disorders. Compounds structurally related to the query have been investigated for their potential to image serotonin and dopamine receptors in the brain, providing insights into the pathophysiology of psychiatric and neurodegenerative diseases (Passchier et al., 2000; Burns et al., 1985).

Toxicology and Safety Assessment

The study of novel psychoactive substances and their analogs, including those with fluorine substitutions, is critical for toxicology and safety assessment. Research in this field aims to understand the pharmacological effects, potential for abuse, and toxicological profiles of new compounds, contributing to public health and regulatory decisions (Rust et al., 2012; Papa et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O.ClH/c1-14-2-6-16(7-3-14)22-18-24-19(23-17-8-4-15(21)5-9-17)26-20(25-18)27-10-12-28-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPZICHAEOBLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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